molecular formula C16H20N6O3S B11126676 [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone

[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11126676
M. Wt: 376.4 g/mol
InChI Key: ZHHODNYUNTXXMQ-UHFFFAOYSA-N
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Description

[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound featuring a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 1,1-dioxidotetrahydrothiophene and piperazine derivatives. These intermediates are then subjected to nucleophilic substitution reactions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its antimicrobial and antiviral properties .

Medicine

In medicine, this compound is being explored for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone lies in its combination of heterocyclic rings, which provides a versatile platform for chemical modifications. This versatility makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H20N6O3S

Molecular Weight

376.4 g/mol

IUPAC Name

[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C16H20N6O3S/c23-16(13-1-3-14(4-2-13)22-12-17-18-19-22)21-8-6-20(7-9-21)15-5-10-26(24,25)11-15/h1-4,12,15H,5-11H2

InChI Key

ZHHODNYUNTXXMQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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